3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-4-2-3-5-12(10)14(19)16-7-6-11(8-16)17-13(18)9-21-15(17)20/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOMHFOJZWRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of functionalized acyclic substrates. For instance, the formation of pyrrolidin-2-ones can be achieved through the amination and cyclization of acyclic precursors . Additionally, the oxidation of pyrrolidine derivatives and ring expansion of β-lactams or cyclopropylamides are also viable methods .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but typically involve the use of robust and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and oxazolidine ring contribute to the compound’s ability to bind to proteins and enzymes, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations
- Target Compound: Substituents: 2-Methylbenzoyl group on pyrrolidine, oxazolidine-2,4-dione core. Molecular Formula: Estimated as C₁₈H₁₈N₂O₄ (based on analogs like BF13942).
- Vinclozolin (3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione): Substituents: 3,5-Dichlorophenyl and methyl/vinyl groups. Molecular Formula: C₁₂H₉Cl₂NO₃. Key Features: The dichlorophenyl group confers strong electrophilic character, critical for fungicidal activity. The vinyl group may influence metabolic stability .
BF13942 (3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione):
YA1 (1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione):
Conformational Analysis
- Dihedral Angles : In vinclozolin, the dihedral angle between the oxazolidine ring and phenyl ring is 77.55°, influencing its planar vs. puckered conformation . The target compound’s 2-methylbenzoyl-pyrrolidine substitution likely alters this angle, affecting binding to biological targets.
- Hydrogen Bonding : Compounds like 3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione exhibit intramolecular hydrogen bonding (O–H⋯O), which stabilizes specific conformations and enhances solubility .
Physicochemical Properties
*logP values estimated using substituent contributions.
Q & A
Q. What are the key synthetic routes for 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrrolidine ring. A common approach includes:
Acylation of pyrrolidine: Reacting pyrrolidine with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine) to form the 1-(2-methylbenzoyl)pyrrolidine intermediate .
Oxazolidine-dione formation: Condensation of the intermediate with a carbonyl source (e.g., phosgene or triphosgene) in the presence of a base (e.g., NaHCO₃) to form the oxazolidine-2,4-dione core .
- Optimization Tips:
- Temperature: Maintain 0–5°C during acylation to avoid side reactions.
- pH Control: Use buffered conditions (pH 7–8) during cyclization to stabilize intermediates.
- Purification: Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyrrolidine and oxazolidine-dione moieties. Key signals include δ 4.2–4.5 ppm (pyrrolidine CH₂ adjacent to carbonyl) and δ 170–175 ppm (oxazolidine-dione carbonyl carbons) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemistry and confirm substituent orientation in solid-state structures .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer: Start with target-agnostic assays:
- Enzyme Inhibition Screening: Test against kinases (e.g., MAPK) or proteases (e.g., MMP-9) using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
- Cytotoxicity Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize results to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?
- Methodological Answer: Focus on modifying functional groups to enhance potency and selectivity:
- Pyrrolidine Substitutions: Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methylbenzoyl moiety to improve metabolic stability. Analogues with -NO₂ showed 3-fold higher half-life in hepatic microsomes .
- Oxazolidine-dione Modifications: Replace the 4-dione oxygen with sulfur to enhance membrane permeability (logP increased by 0.5 units in thio-oxazolidine analogues) .
- SAR Table:
| Modification | Bioactivity Change | Key Reference |
|---|---|---|
| 2-Methylbenzoyl → 3-Fluorobenzoyl | IC₅₀ ↓ 40% (kinase inhibition) | |
| Pyrrolidine N-methylation | Solubility ↑ 2× (pH 7.4) |
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodological Answer: Use in silico approaches to prioritize experimental testing:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
- ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer: Address variability through standardized protocols:
- Assay Reproducibility: Use identical cell lines (e.g., ATCC-validated HeLa) and control compounds across labs.
- Data Normalization: Express IC₅₀ values relative to a shared reference inhibitor (e.g., staurosporine for kinases) .
- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to aggregate data from ≥3 independent studies, adjusting for batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
